molecular formula C5H9NO2 B1581067 N-Methylacetoacetamide CAS No. 20306-75-6

N-Methylacetoacetamide

Cat. No.: B1581067
CAS No.: 20306-75-6
M. Wt: 115.13 g/mol
InChI Key: ATWLCPHWYPSRBQ-UHFFFAOYSA-N
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Description

N-Methylacetoacetamide (CAS 20306-75-6) is an organic compound with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol. Structurally, it consists of an acetoacetamide backbone (CH₃-CO-CH₂-CONH₂) with a methyl group substituting the amide nitrogen (CH₃-CO-CH₂-CONH-CH₃). This modification imparts unique physicochemical properties, distinguishing it from simpler acetamides.

Preparation Methods

Method Summary:

  • This more complex method involves the preparation of pure 2-halo-N-methylacetoacetamides to avoid impurities that arise in direct chlorination.
  • The process includes four main steps:

    • Selective Halogenation: Alkyl acetoacetates are selectively halogenated to form alkyl 2-monohaloacetoacetates.

    • Glycol Condensation: The alkyl 2-haloacetoacetate is condensed with a vicinal glycol (e.g., 1,3-propanediol) to form alkyl 2-halo-2-(2-methyl-1,3-dioxolan-2-yl)acetates.

    • Amine Reaction: The resulting haloacetoacetate derivative is reacted with methylamine or ammonia to form 2-halo-2-(2-methyl-1,3-dioxolan-2-yl)acetamide.

    • Hydrolysis: The cyclic ketal protecting group is hydrolyzed under dilute acidic conditions to yield pure 2-halo-N-methylacetoacetamide.

  • This method addresses the issue of forming undesirable 2,2-dichloro derivatives during chlorination of N-methylacetoacetamide, which complicate purification and reduce product quality.

Reaction Conditions and Notes:

Step Description Conditions / Notes
1. Selective Halogenation Alkyl acetoacetate → alkyl 2-monohaloacetoacetate Chlorination with chlorine or bromine, high selectivity for mono-halogenation
2. Glycol Condensation Formation of cyclic ketal derivative Acid catalyzed (e.g., p-toluenesulfonic acid), 100–200°C, removal of water formed
3. Amine Reaction Reaction with methylamine or ammonia 0–150°C, inert solvent (water for ammonia, ethanol for methylamine)
4. Hydrolysis Removal of cyclic ketal to yield haloamide Dilute mineral acid (HCl or H2SO4), 50–120°C, reflux conditions

Advantages:

  • Produces highly pure mono-halogenated this compound.
  • Minimizes formation of dichloro by-products.
  • The glycol used in ketalization is regenerated during hydrolysis, making the process more sustainable.

Challenges:

  • More complex and multi-step compared to direct diketene method.
  • Requires careful control of halogenation and hydrolysis steps.

This method is particularly useful when high purity halo derivatives are required for further synthetic applications, such as in the preparation of insecticidal dialkyl phosphate derivatives.

Comparative Summary of Preparation Methods

Feature Diketene + Methylamine Reaction Halogenation + Glycol Ketal + Amidation Route
Number of Steps 1 (direct reaction) 4 (halogenation, ketalization, amidation, hydrolysis)
Reaction Temperature 0–20°C 0–200°C depending on step
Purity of Product ~65% in mixture, ~96% yield High purity mono-halogenated amide
By-product Formation Minimal Avoids dichloro by-products common in direct chlorination
Industrial Feasibility High, simple and scalable More complex, suited for specialty synthesis
Application General intermediate for insecticides Specialty intermediates requiring pure halo derivatives

Research Findings and Practical Considerations

  • The direct reaction of diketene with methylamine remains the most widely adopted industrial method due to its efficiency and simplicity.
  • The multi-step halogenation and amidation method, although more complex, is critical for producing pure halo derivatives that cannot be efficiently obtained by direct chlorination of acetoacetamides.
  • Control of reaction temperature and addition rates is crucial in both methods to prevent side reactions and ensure high yields.
  • The regeneration of glycol in the ketalization/hydrolysis cycle adds an element of sustainability and cost-effectiveness to the multi-step method.
  • Reaction solvents and catalysts are chosen based on the amine used and desired reaction rates, with water and ethanol being common solvents.

Chemical Reactions Analysis

Chemical Reactions of N-Methylacetoacetamide

This compound undergoes various chemical reactions, including:

Oxidation Reactions

This compound can be oxidized to form corresponding oxo compounds. Common oxidizing agents used include:

  • Potassium permanganate

  • Chromium trioxide

Reduction Reactions

This compound can also be reduced to form amines using reducing agents such as:

  • Lithium aluminum hydride

  • Sodium borohydride

Substitution Reactions

This compound is capable of undergoing nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups. Typical nucleophiles include halides and alkoxides.

Reaction Kinetics and Mechanisms

The kinetics of reactions involving this compound have been studied extensively. For instance, in a study examining its reactivity towards dipeptide sulfenic acids, this compound exhibited a rate constant (kobsk_{obs}
) of 0.4min10.4\,\text{min}^{-1}
. This indicates its moderate reactivity compared to other compounds in similar classes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used:

  • Oxidation typically yields oxo compounds.

  • Reduction produces various amines.

Scientific Research Applications

Agrochemical Intermediate

N-Methylacetoacetamide serves as an important intermediate in the synthesis of various agrochemicals, particularly insecticides such as monocrotophos and dicrotophos. These compounds are widely used in pest control due to their effectiveness against a range of agricultural pests. The metabolic pathway for monocrotophos involves the cleavage of the phosphate-vinyl linkage, resulting in the formation of this compound as a significant metabolite .

Table 1: Agrochemical Applications of this compound

AgrochemicalActive IngredientApplication Type
MonocrotophosOrganophosphorus insecticidePest control in crops
DicrotophosOrganophosphorus insecticidePest control in crops

Coupling Agent in Pigment Manufacture

In the textile industry, this compound is utilized as a coupling agent for pigment manufacture. Its ability to enhance color stability and improve dye uptake makes it valuable in producing high-quality textiles .

Polyester Curing Agent

This compound is also employed in polyester curing processes, where it aids in the cross-linking of polymer chains to enhance the durability and performance of polyester materials .

Biodegradation and Environmental Impact

Research indicates that this compound can be a product of biodegradation processes involving organophosphorus pesticides. A study demonstrated that certain microbial cultures could effectively mineralize monocrotophos, producing this compound as one of the degradation products. This highlights its potential role in bioremediation efforts for contaminated soils .

Case Study 1: Biodegradation of Monocrotophos

A study investigated the ability of a microbial culture (Paracoccus sp.) to degrade monocrotophos under various conditions. The culture was found to effectively mineralize monocrotophos, with this compound identified as one of the key metabolites formed during this process. This finding underscores the importance of NMA in environmental applications related to pesticide degradation .

Case Study 2: Toxicological Assessment

In toxicological studies, this compound has been identified as a metabolite following exposure to monocrotophos. The assessment revealed that approximately 13-17% of the radioactive dose excreted through urine consisted of this compound, indicating its significance in understanding the metabolic pathways and potential health impacts associated with organophosphorus compounds .

Mechanism of Action

The mechanism of action of N-Methylacetoacetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a precursor for the synthesis of bioactive compounds. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties:

  • Physical State : Colorless to pale yellow liquid .
  • Density : 1.069 g/cm³ .
  • Boiling Point : 106°C .
  • Solubility : Hydrolyzes in aqueous media, forming acetic acid derivatives .
  • Applications : Used as a metabolite in the degradation of methyl crotonate (MCP) , a pigment synthesis intermediate , and a precursor in organic reactions.

Comparison with Structurally Similar Compounds

N-Methylacetoacetamide belongs to the acetamide family, which includes derivatives with varying substituents on the nitrogen or carbonyl groups. Below is a comparative analysis of its structural analogs:

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Physical State Boiling Point (°C) Key Functional Groups
This compound 20306-75-6 C₅H₉NO₂ 115.13 Liquid 106 Methylated amide, ketone
N-Methylacetamide 79-16-3 C₃H₇NO 73.09 Solid/Liquid 206 Simple acetamide
N-Benzylacetoacetamide 5438-37-5 C₁₁H₁₃NO₂ 191.23 Light yellow powder N/A Benzyl group, ketone
2-Chloro-N-methylacetamide 5985-73-9 C₃H₆ClNO 107.54 Solid N/A Chloro substituent, amide
N,N-Dimethylacetamide 127-19-5 C₄H₉NO 87.12 Liquid 165 Dimethylamide
N,N-Diethylacetamide 685-91-6 C₆H₁₃NO 115.17 Liquid 186 Diethylamide

Key Observations:

  • Substituent Effects :
    • The methyl group in this compound reduces polarity compared to N-H acetamides, lowering its boiling point relative to N-Methylacetamide (106°C vs. 206°C) .
    • Benzyl substitution (N-Benzylacetoacetamide) increases molecular weight and alters solubility, making it a solid with applications in specialty chemical synthesis .
    • Chlorine substitution (2-Chloro-N-methylacetamide) introduces electrophilic reactivity, enabling use in alkylation reactions .

Chemical Reactivity and Functional Behavior

  • Hydrolysis :

    • This compound undergoes hydrolysis to form acetic acid derivatives, a property leveraged in biodegradation studies .
    • In contrast, N,N-Dimethylacetamide is highly stable and resistant to hydrolysis, making it a popular aprotic solvent .
  • Keto-Enol Tautomerism: The ketone group in this compound allows keto-enol tautomerism, enhancing its reactivity in condensation reactions (e.g., Knorr pyrrole synthesis) . Simpler acetamides like N-Methylacetamide lack this tautomerism due to the absence of a β-keto group .
  • Metabolic Pathways :

    • This compound is a metabolite in the degradation of methyl crotonate (MCP) via microbial N-demethylation and hydroxylation .
    • 2-Chloro-N-methylacetamide may act as a reactive intermediate in pesticide synthesis .

Biological Activity

N-Methylacetoacetamide (NMAA) is an organic compound with the chemical formula C5_5H9_9NO2_2. It is primarily recognized as a metabolite of monocrotophos, an organophosphorus pesticide. Understanding the biological activity of NMAA is crucial due to its implications in toxicology and potential therapeutic applications.

Metabolism and Toxicological Implications

NMAA is formed through the metabolic degradation of monocrotophos, which undergoes hydrolysis and other transformations in biological systems. Studies indicate that NMAA accounts for approximately 13-17% of the radioactive dose excreted in urine following monocrotophos exposure, alongside other metabolites such as 3-hydroxy-N-methyl butyramide . The metabolism pathway suggests a detoxification route, where NMAA is an intermediate product before further degradation.

Case Studies

  • Case Study on Organophosphorus Poisoning :
    • A study highlighted cases of patients who exhibited black-colored urine after ingestion of monocrotophos, with NMAA identified as a major metabolite. This observation underscores the relevance of NMAA in clinical toxicology, particularly in diagnosing and managing organophosphate poisoning .
  • Biodegradation Research :
    • Research involving microbial degradation of monocrotophos demonstrated that certain bacterial strains could effectively mineralize monocrotophos, leading to the formation of NMAA. This finding suggests potential applications for bioremediation strategies targeting organophosphate contamination in agricultural settings .

Pharmacological Potential

While primarily studied for its role as a metabolite, there is emerging interest in the pharmacological properties of NMAA. Some studies have suggested that compounds related to NMAA may exhibit neuroprotective effects, potentially influencing calcium channel activity and oxidative stress pathways . However, comprehensive investigations into the direct biological effects of NMAA itself remain limited.

Toxicity Assessments

Toxicological assessments have shown that NMAA's presence in biological systems is indicative of exposure to monocrotophos. The compound's distribution in tissues and its metabolic pathways have been characterized using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) . The findings indicate that while NMAA is widely distributed, it constitutes a small fraction of the total administered dose.

Summary of Key Research Findings

Study FocusFindings
Metabolic PathwaysNMAA accounts for 13-17% of urinary metabolites from monocrotophos
Clinical CasesBlack urine linked to NMAA after organophosphate ingestion
Microbial DegradationCertain bacteria can degrade monocrotophos to produce NMAA
Potential Neuroprotective EffectsRelated compounds show promise in neuroprotection

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Methylacetoacetamide, and what reaction conditions are critical for optimizing yield?

this compound is typically synthesized via the reaction of a diene with methylamine under controlled conditions to favor nucleophilic addition and cyclization . Key parameters include temperature regulation (20–40°C), solvent selection (e.g., anhydrous tetrahydrofuran), and stoichiometric ratios to minimize side reactions like over-alkylation. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. What safety protocols and storage conditions are essential for handling this compound in laboratory settings?

  • Handling : Use nitrile gloves (tested for chemical compatibility and breakthrough thresholds) and lab coats. Avoid skin contact and inhalation by working in a fume hood .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C in a dry, well-ventilated area. Incompatible with strong oxidizers and acids .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify methyl and carbonyl group positions, supplemented by Fourier-transform infrared spectroscopy (FTIR) for functional group identification (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound across studies?

Discrepancies often arise from variations in solvent polarity, temperature, or trace impurities. Systematic validation should include:

  • Solubility Tests : Use standardized solvents (e.g., DMSO, ethanol) at controlled temperatures (25°C ± 0.5°C).
  • Stability Profiling : Accelerated degradation studies under UV light, humidity, and oxidative conditions, monitored via HPLC .
  • Data Normalization : Apply quantitative structure-property relationship (QSPR) models to predict behavior under untested conditions .

Q. What strategies can minimize byproduct formation during this compound synthesis in scaled-up reactions?

  • Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity and reduce dimerization .
  • In Situ Monitoring : Employ real-time Raman spectroscopy to track reaction progress and adjust reagent addition rates .
  • Byproduct Identification : Liquid chromatography-mass spectrometry (LC-MS) to detect and quantify impurities for targeted purification .

Q. How does this compound interact with transition-metal catalysts in cross-coupling reactions, and what mechanistic insights exist?

The compound’s amide group can act as a coordinating ligand for Pd or Ni catalysts, influencing reaction pathways. Studies suggest:

  • Coordination Modes : Chelation via the carbonyl oxygen enhances catalytic turnover in Suzuki-Miyaura couplings .
  • Side Reactions : Competitive β-hydride elimination may occur if steric hindrance is present, requiring ligand tuning (e.g., bulky phosphines) .

Q. What computational methods are validated for predicting this compound’s reactivity in novel reaction environments?

  • Density Functional Theory (DFT) : Models electrophilic attack sites on the carbonyl carbon (e.g., in acylation reactions) .
  • Molecular Dynamics (MD) Simulations : Predict solvation effects and diffusion coefficients in non-aqueous solvents .
  • Machine Learning : Train neural networks on historical reaction datasets to optimize synthetic conditions .

Properties

IUPAC Name

N-methyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4(7)3-5(8)6-2/h3H2,1-2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWLCPHWYPSRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040138
Record name N-Methylacetoacetamide
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Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20306-75-6
Record name N-Methylacetoacetamide
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Record name N-Methylacetoacetamide
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Record name Butanamide, N-methyl-3-oxo-
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Record name N-Methylacetoacetamide
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Record name N-methyl-3-oxobutyramide
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Record name N-METHYLACETOACETAMIDE
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Retrosynthesis Analysis

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